8,8'-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline)
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Overview
Description
Preparation Methods
The synthesis of 8,8’-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline) typically involves the reaction of 2-methylquinoline with a butane-1,4-diylbis(oxy) linker under specific conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
8,8’-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline) can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the quinoline rings.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8,8’-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline) has several scientific research applications:
Mechanism of Action
The mechanism by which 8,8’-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline) exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the context of its use, whether in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar compounds to 8,8’-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline) include:
7,7’-[Butane-1,4-diylbis(oxy)]bis(quinolin-2(1H)-one): This compound has a similar but distinct structure, with quinolinone units instead of methylquinoline.
Brexpiprazole Dimer: Another related compound with a similar but different chemical structure.
The uniqueness of 8,8’-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline) lies in its specific structural features and the resulting chemical and biological properties .
Properties
CAS No. |
647014-79-7 |
---|---|
Molecular Formula |
C24H24N2O2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-methyl-8-[4-(2-methylquinolin-8-yl)oxybutoxy]quinoline |
InChI |
InChI=1S/C24H24N2O2/c1-17-11-13-19-7-5-9-21(23(19)25-17)27-15-3-4-16-28-22-10-6-8-20-14-12-18(2)26-24(20)22/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
XBJRRQFKNZIIKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCCOC3=CC=CC4=C3N=C(C=C4)C)C=C1 |
Origin of Product |
United States |
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